molecular formula C12H22O4 B13852339 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic

2,6-Dimethylheptanoic Anhydride Ethyl Carbonic

Katalognummer: B13852339
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: YKXGBBZHWYUVEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethylheptanoic Anhydride Ethyl Carbonic: is a chemical compound with the molecular formula C12H22O4. It is an intermediate used in various synthetic processes, particularly in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). This enzyme plays a significant role in the oxidation of branched-chain fatty acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic typically involves the reaction of 2,6-Dimethylheptanoic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic involves its conversion to 2,6-Dimethylheptanoyl-CoA, which is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). LCAD catalyzes the dehydrogenation of acyl-CoA derivatives, playing a crucial role in the β-oxidation of fatty acids. This process is essential for energy production in cells, particularly in tissues with high metabolic rates such as the liver and muscles.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C12H22O4

Molekulargewicht

230.30 g/mol

IUPAC-Name

ethoxycarbonyl 2,6-dimethylheptanoate

InChI

InChI=1S/C12H22O4/c1-5-15-12(14)16-11(13)10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

YKXGBBZHWYUVEQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OC(=O)C(C)CCCC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.